molecular formula C18H28N2O2 B14640923 Butyl 4-[2-(2-phenylpropan-2-yl)hydrazinylidene]pentanoate CAS No. 55296-54-3

Butyl 4-[2-(2-phenylpropan-2-yl)hydrazinylidene]pentanoate

Cat. No.: B14640923
CAS No.: 55296-54-3
M. Wt: 304.4 g/mol
InChI Key: NNCMDHQPFLJTEQ-UHFFFAOYSA-N
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Description

Butyl 4-[2-(2-phenylpropan-2-yl)hydrazinylidene]pentanoate is a chemical compound with a complex structure that includes a butyl ester group and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-[2-(2-phenylpropan-2-yl)hydrazinylidene]pentanoate typically involves the reaction of butyl 4-pentenoate with 2-(2-phenylpropan-2-yl)hydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[2-(2-phenylpropan-2-yl)hydrazinylidene]pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Butyl 4-[2-(2-phenylpropan-2-yl)hydrazinylidene]pentanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Butyl 4-[2-(2-phenylpropan-2-yl)hydrazinylidene]pentanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazinylidene group can form covalent bonds with active sites, leading to inhibition or modulation of biological activity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-pentenoate: A precursor in the synthesis of the target compound.

    2-(2-phenylpropan-2-yl)hydrazine: Another precursor used in the synthesis.

    Hydrazine derivatives: Compounds with similar hydrazinylidene groups.

Uniqueness

Butyl 4-[2-(2-phenylpropan-2-yl)hydrazinylidene]pentanoate is unique due to its specific structure, which combines a butyl ester with a hydrazinylidene moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

55296-54-3

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

butyl 4-(2-phenylpropan-2-ylhydrazinylidene)pentanoate

InChI

InChI=1S/C18H28N2O2/c1-5-6-14-22-17(21)13-12-15(2)19-20-18(3,4)16-10-8-7-9-11-16/h7-11,20H,5-6,12-14H2,1-4H3

InChI Key

NNCMDHQPFLJTEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCC(=NNC(C)(C)C1=CC=CC=C1)C

Origin of Product

United States

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